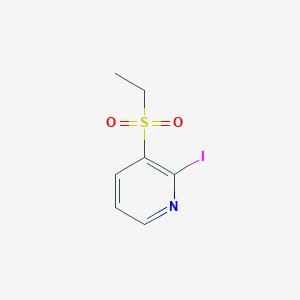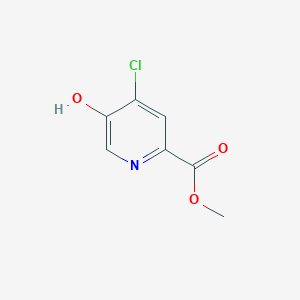
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with benzylideneacetophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with malononitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
Benzylideneacetophenone: Another precursor used in the synthetic route.
Malononitrile: A key reagent in the final step of the synthesis.
Uniqueness
2-((4-(2-(4-Hydroxyphenyl)-1,2-diphenylvinyl)phenyl)(phenyl)methylene)malononitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C36H24N2O |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
2-[[4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenyl]-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C36H24N2O/c37-24-32(25-38)34(26-10-4-1-5-11-26)29-16-18-30(19-17-29)35(27-12-6-2-7-13-27)36(28-14-8-3-9-15-28)31-20-22-33(39)23-21-31/h1-23,39H/b36-35+ |
Clave InChI |
FXLHFFSFZFJUOA-ULDVOPSXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/C4=CC=C(C=C4)O)/C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)

![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)



![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)

![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
